molecular formula C18H18N4OS B2858902 N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 2034513-50-1

N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2858902
CAS No.: 2034513-50-1
M. Wt: 338.43
InChI Key: CZPWRHNNIUWFHD-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of N-benzyl-2-iodoaniline with potassium sulfide to form the thiadiazole ring . The reaction conditions often include the use of a suitable solvent, such as anhydrous toluene, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or m-tolyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of tumor growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide, with the CAS number 2034513-50-1, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18_{18}H18_{18}N4_{4}OS
  • Molecular Weight : 338.4 g/mol
  • Structure : The compound features a thiadiazole ring substituted with a benzyl group and an acetamide moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that derivatives of thiadiazole can induce apoptotic cell death in cancer cells. One study reported an IC50_{50} value of 0.28 µg/mL against MCF-7 breast cancer cells for a similar derivative, indicating significant growth inhibition .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of cell cycle arrest and apoptosis. Specifically, compounds related to this compound have been noted to down-regulate key proteins involved in cell survival pathways such as MMP2 and VEGFA .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Thiadiazole Ring : The presence of the 1,3,4-thiadiazole moiety is crucial for its activity. Modifications at different positions on this ring can enhance or diminish its potency against specific cancer types.
  • Substituents : The m-tolylamino substitution plays a pivotal role in enhancing lipophilicity and thus improving cellular uptake and bioavailability .

Case Studies

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their anticancer properties against multiple cell lines including MCF-7 and HepG2. The results indicated that modifications in the benzyl group led to improved cytotoxicity profiles and selectivity towards cancer cells .
  • In Vivo Studies : Research involving animal models has shown that certain thiadiazole derivatives can effectively target tumor cells in vivo, indicating their potential for therapeutic applications beyond in vitro settings .

Summary Table of Biological Activities

Activity TypeCell Line(s)IC50_{50} ValueMechanism
CytotoxicityMCF-70.28 µg/mLApoptosis induction
CytotoxicityHepG29.6 µMDown-regulation of survival proteins
In Vivo TargetingSarcoma CellsNot specifiedTumor targeting demonstrated

Properties

IUPAC Name

N-benzyl-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-6-5-9-15(10-13)20-18-22-21-17(24-18)11-16(23)19-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPWRHNNIUWFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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